

Rabeprazole-13C,d3: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Rabeprazole-13C,d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Rabeprazole-13C,d3**, an isotopically labeled form of the proton pump inhibitor Rabeprazole. This document is intended for researchers, scientists, and professionals in drug development, offering key technical data, experimental methodologies, and a detailed visualization of its mechanism of action.

Core Technical Data

Rabeprazole-13C,d3 is a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification. The key quantitative data for **Rabeprazole-13C,d3** and its sodium salt are summarized below.

Property	Rabeprazole-13C,d3	Rabeprazole-13C,d3 Sodium Salt
CAS Number	1261392-48-6[1]	Not Available
Molecular Weight	363.455 g/mol [1]	385.44 g/mol
Molecular Formula	C17 ¹³ CH17D3N3O3S	C17 ¹³ CH17D3N3NaO3S

Mechanism of Action: Inhibition of the Gastric H+/K+ ATPase



Rabeprazole is a member of the substituted benzimidazole class of antisecretory compounds. It acts as a proton pump inhibitor (PPI), targeting the final step of gastric acid secretion.[2] Unlike H2-receptor antagonists, rabeprazole does not exhibit anticholinergic properties.[2] Its mechanism of action involves the irreversible inhibition of the gastric H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) located on the secretory surface of parietal cells.[1][2]

Rabeprazole is a prodrug, meaning it is administered in an inactive form.[2] Upon reaching the acidic environment of the parietal cell's secretory canaliculus, it becomes protonated and undergoes a rapid conversion to its active form, a tetracyclic sulfenamide.[1][3][4] This activated form then covalently binds to cysteine residues on the H+/K+ ATPase, forming a disulfide bond.[1][3][5] This binding inactivates the proton pump, thereby blocking the exchange of extracellular K+ for intracellular H+ and effectively halting acid secretion into the gastric lumen.[6] Due to the irreversible nature of this binding, acid secretion is suppressed until new proton pumps are synthesized by the parietal cells.[6]

The metabolism of rabeprazole is primarily non-enzymatic, with a smaller fraction metabolized by the cytochrome P450 enzymes CYP3A4 and CYP2C19.[6][7]

Below is a diagram illustrating the activation and mechanism of action of Rabeprazole.



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Caption: Mechanism of Rabeprazole activation and inhibition of the gastric proton pump.

Experimental Protocols



In Vitro H+/K+-ATPase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of rabeprazole on the H+/K+-ATPase enzyme, adapted from methodologies described for plant extracts and proton pump inhibitors.[8][9][10]

- 1. Preparation of H+/K+-ATPase Enriched Microsomes:
- Obtain fresh sheep or pig stomachs from a local abattoir.[8][11]
- Isolate the gastric mucosa by scraping.
- Homogenize the mucosal scrapings in a cold Tris-HCl buffer (e.g., 200 mM, pH 7.4).[8]
- Perform differential centrifugation to isolate the microsomal fraction containing the H+/K+ATPase. This typically involves a low-speed centrifugation (e.g., 5,000 x g for 10-20 minutes)
 to remove larger debris, followed by a high-speed centrifugation of the supernatant to pellet
 the microsomes.[8]
- The protein concentration of the resulting microsomal preparation should be determined using a standard method, such as the Bradford protein assay, with bovine serum albumin as a standard.[8][11]
- 2. H+/K+-ATPase Inhibition Assay:
- Pre-incubate a defined amount of the microsomal enzyme preparation (e.g., 10 μg of membrane protein) with varying concentrations of Rabeprazole-13C,d3 (or a standard like omeprazole) for a set period (e.g., 30-60 minutes) at 37°C.[9][10]
- Prepare a reaction mixture containing Tris-HCl buffer (e.g., 20-40 mM, pH 7.4), MgCl₂ (e.g., 2 mM), and KCl (e.g., 2 mM).[9][10]
- Initiate the enzymatic reaction by adding ATP (e.g., 2 mM) to the pre-incubated enzyme-inhibitor mixture.[9][10]
- Allow the reaction to proceed for a specific time (e.g., 20-30 minutes) at 37°C.[9][10]
- Stop the reaction by adding an ice-cold solution of trichloroacetic acid (e.g., 10%).[9][10]

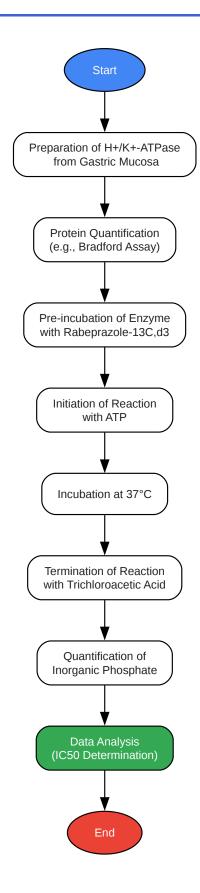


- Centrifuge the mixture to pellet the precipitated protein.[10]
- The amount of inorganic phosphate released from the hydrolysis of ATP in the supernatant is then quantified. This can be done spectrophotometrically at a specific wavelength (e.g., 400 nm).[9]
- The inhibitory activity is calculated by comparing the amount of phosphate released in the presence of the inhibitor to that of a control (without the inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a proton pump inhibitor like **Rabeprazole-13C,d3**.





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Caption: Workflow for in vitro H+/K+-ATPase inhibition assay.



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